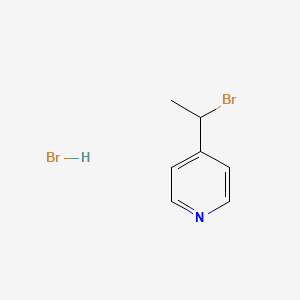

4-(1-Bromoethyl)pyridine hydrobromide

描述

Significance of Haloalkylpyridine Derivatives in Synthetic Organic Chemistry

Haloalkylpyridines are a class of organic compounds that feature a pyridine (B92270) ring substituted with an alkyl chain containing one or more halogen atoms. The pyridine moiety itself is a ubiquitous scaffold in pharmaceuticals and functional materials, owing to its aromaticity, planarity, and the presence of a basic nitrogen atom which can participate in hydrogen bonding and coordination chemistry.

The introduction of a halogenated alkyl side chain onto this valuable core imparts a crucial element of reactivity. The carbon-halogen bond in these derivatives is polarized, rendering the carbon atom electrophilic and the halogen a good leaving group. This functionality makes haloalkylpyridines powerful alkylating agents, enabling chemists to forge new carbon-carbon and carbon-heteroatom bonds through reactions with a wide array of nucleophiles. This capability is fundamental to the principles of synthetic organic chemistry, where the strategic formation of new bonds is the primary method for constructing complex target molecules from simpler precursors.

Contextualizing 4-(1-Bromoethyl)pyridine (B2678753) Hydrobromide as a Versatile Intermediate

4-(1-Bromoethyl)pyridine hydrobromide is a specific example of a haloalkylpyridine that serves as a versatile intermediate in multi-step syntheses. cymitquimica.com It provides a reliable method for introducing the 1-(pyridin-4-yl)ethyl fragment into a molecular structure. As a commercially available reagent, it offers a convenient entry point for researchers looking to modify existing molecules or build new ones containing this specific substituent. achemblock.comsigmaaldrich.com

Its utility stems from its ability to react with various nucleophiles. For instance, it can be used to alkylate amines, phenols, thiols, and carbanions, leading to the formation of new C-N, C-O, C-S, and C-C bonds, respectively. This versatility allows for the generation of a diverse library of compounds from a single starting material, which is a highly efficient strategy in discovery chemistry.

Table 1: Chemical Properties of this compound This interactive table summarizes key identifiers and properties of the compound.

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 89694-53-1 | achemblock.combiosynth.com |

| Molecular Formula | C₇H₉Br₂N | cymitquimica.combiosynth.com |

| Molecular Weight | 266.96 g/mol | cymitquimica.combiosynth.com |

| IUPAC Name | 4-(1-bromoethyl)pyridine;hydrobromide | achemblock.com |

| SMILES | CC(C1=CC=NC=C1)Br.Br | biosynth.comuni.lu |

| Description | Versatile small molecule scaffold | cymitquimica.com |

Structural Specificity and its Implications in Reactivity

The reactivity of this compound is a direct consequence of its unique molecular structure. Several key features dictate its chemical behavior:

The Pyridine Ring: The electron-withdrawing nature of the aromatic pyridine ring stabilizes the transition state of nucleophilic substitution reactions at the α-carbon (the carbon bonded to the bromine). This effect is analogous to that seen in benzylic halides, making the bromine atom a particularly good leaving group.

Hydrobromide Salt Form: The compound is supplied as a hydrobromide salt, meaning the nitrogen atom of the pyridine ring is protonated. This positive charge on the pyridinium (B92312) ion further enhances the electron-withdrawing effect on the side chain, increasing the electrophilicity of the α-carbon and making the compound more susceptible to nucleophilic attack.

Secondary Bromide: The bromine atom is attached to a secondary carbon atom. This allows for substitution reactions to proceed via either an Sₙ1 or Sₙ2 mechanism, depending on the reaction conditions (solvent, nucleophile strength, temperature).

Chiral Center: Crucially, the α-carbon is a stereocenter. This means the molecule is chiral and exists as a pair of enantiomers. Any reaction at this center has stereochemical implications. The use of this compound as a racemic mixture will typically result in racemic products. However, its chiral nature opens up the possibility for its use in asymmetric synthesis, where a single enantiomer of a target molecule can be selectively produced, a critical consideration in the synthesis of pharmaceuticals.

Table 2: Structural Features and Their Influence on Reactivity This interactive table details how specific parts of the molecule's structure affect its chemical behavior.

| Structural Feature | Implication in Reactivity |

|---|---|

| 4-Substituted Pyridine Ring | Electron-withdrawing; activates the α-carbon toward nucleophilic substitution. |

| Hydrobromide Salt | Protonated nitrogen increases the ring's electron-withdrawing effect, enhancing reactivity. |

| C-Br Bond at Secondary Carbon | Bromine is a good leaving group; substitution can occur via Sₙ1 or Sₙ2 pathways. |

| Chiral α-Carbon | Reactions at this center can be stereoselective, making it a useful building block for asymmetric synthesis. |

Structure

3D Structure of Parent

属性

IUPAC Name |

4-(1-bromoethyl)pyridine;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN.BrH/c1-6(8)7-2-4-9-5-3-7;/h2-6H,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZJUUOYKLMNCDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=NC=C1)Br.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Br2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches for 4 1 Bromoethyl Pyridine Hydrobromide

Precursor Selection and Starting Material Design

The strategic design of a synthesis for 4-(1-bromoethyl)pyridine (B2678753) hydrobromide begins with the selection of an appropriate precursor. The two most common and logical starting materials are 4-ethylpyridine and 4-(1-hydroxyethyl)pyridine.

4-Ethylpyridine : This precursor is often favored due to its commercial availability and the directness of the synthetic route. The strategy involves the selective bromination of the benzylic-like α-carbon of the ethyl group. This position is activated for radical halogenation due to the resonance stabilization of the resulting radical intermediate by the pyridine (B92270) ring.

4-(1-Hydroxyethyl)pyridine : This alcohol precursor offers an alternative pathway. The synthetic strategy here involves the conversion of the hydroxyl group into a bromide. This approach is a classic nucleophilic substitution and leverages well-established alcohol-to-alkyl halide conversion methods. The choice between these precursors often depends on factors such as cost, availability, and the desired scale of the reaction.

Advanced Bromination Reagents and Optimized Conditions

The selection of the brominating agent is critical for achieving a successful synthesis. Different reagents operate via distinct mechanisms—radical, ionic, or substitution—and their appropriate use is key to maximizing product yield and purity.

N-Bromosuccinimide (NBS) is a premier reagent for the selective bromination of positions allylic or benzylic to an aromatic system. wikipedia.org For the synthesis of 4-(1-bromoethyl)pyridine hydrobromide from 4-ethylpyridine, NBS is used under free-radical conditions. cdnsciencepub.com

The reaction is typically initiated by a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), and/or by irradiation with light. wikipedia.orgcommonorganicchemistry.com The process is generally carried out by refluxing a solution of 4-ethylpyridine and NBS in an anhydrous, non-polar solvent like carbon tetrachloride (CCl4). wikipedia.orgcdnsciencepub.com The use of an anhydrous solvent is crucial to prevent the hydrolysis of the product. wikipedia.org

A study on the reaction of N-bromosuccinimide with various alkyl pyridines demonstrated that a 1:1 molar ratio of 4-ethylpyridine to NBS yields 4-(1-bromoethyl)pyridine as the primary product. cdnsciencepub.com The product is often unstable as a free base and is typically isolated and characterized as its crystalline hydrobromide salt. cdnsciencepub.com It is noteworthy that using a 2:1 molar ratio of NBS to 4-ethylpyridine can lead to the formation of the dibrominated product, 4-(1,1-dibromoethyl)pyridine. cdnsciencepub.com

Table 1: Synthesis via NBS Bromination

| Starting Material | Reagent | Initiator | Solvent | Key Condition | Product |

|---|---|---|---|---|---|

| 4-Ethylpyridine | N-Bromosuccinimide (NBS) | Benzoyl Peroxide (BPO) | Carbon Tetrachloride (CCl4) | Reflux | 4-(1-Bromoethyl)pyridine |

Pyridinium (B92312) hydrobromide perbromide (PHPB), also known as pyridinium tribromide, serves as a solid, stable, and convenient source of electrophilic bromine, making it a safer and easier-to-handle alternative to liquid bromine. wikipedia.orglookchem.com It is a red-orange solid composed of a pyridinium cation and a tribromide anion. wikipedia.orgcymitquimica.com

PHPB is a versatile reagent used for the selective bromination of various functional groups, including ketones, phenols, and aromatic ethers. lookchem.comresearchgate.net While its primary application is in electrophilic bromination, its utility in side-chain halogenation of alkylpyridines represents a milder approach. The reaction typically proceeds in solvents like acetic acid or methanol. researchgate.net Its selectivity can be advantageous in complex molecules where harsh conditions or the high reactivity of elemental bromine might lead to unwanted side reactions. researchgate.net

When the chosen precursor is 4-(1-hydroxyethyl)pyridine, phosphorus tribromide (PBr3) is a highly effective reagent for converting the secondary alcohol into the corresponding alkyl bromide. This reaction proceeds via an SN2 mechanism, which involves the activation of the alcohol's hydroxyl group by the electrophilic phosphorus, followed by backside attack of a bromide ion.

The use of PBr3 is often preferred over hydrobromic acid for this transformation as it generally provides higher yields and minimizes the risk of carbocation rearrangements. The reaction works well for primary and secondary alcohols.

Direct bromination using elemental bromine (Br2) or hydrobromic acid (HBr) represents a more traditional approach. While effective, elemental bromine is highly toxic and corrosive, posing significant handling challenges. nih.gov To mitigate these risks, modern protocols often involve the in situ generation of bromine from the oxidation of HBr using an oxidizing agent like hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl). nih.govmanac-inc.co.jp This method allows for better control over the bromine concentration, potentially reducing side reactions. manac-inc.co.jp

Alternatively, concentrated hydrobromic acid can be used to convert 4-(1-hydroxyethyl)pyridine to the target compound, analogous to the conversion of other hydroxymethylpyridines to their corresponding bromides.

Regioselectivity and Stereochemical Control in Synthesis

Achieving the desired constitutional isomer and stereoisomer is a paramount concern in the synthesis of this compound.

Regioselectivity : The key challenge is to ensure bromination occurs exclusively at the α-carbon of the ethyl side chain (benzylic position) rather than on the pyridine ring itself. This is achieved by carefully selecting the reaction mechanism.

Radical Bromination : Using NBS with a radical initiator under non-polar conditions strongly favors halogenation at the benzylic position. daneshyari.com The pyridine ring is relatively deactivated towards free-radical attack, while the benzylic C-H bond is weakened due to the stability of the resulting benzylic radical.

Electrophilic Bromination : Conditions that favor electrophilic aromatic substitution (e.g., Br2 with a Lewis acid) would likely lead to bromination on the electron-rich pyridine ring, an undesired outcome for this synthesis. Therefore, radical conditions are the method of choice when starting from 4-ethylpyridine.

Stereochemical Control : The introduction of a bromine atom at the α-carbon of the ethyl group creates a chiral center.

Racemic Mixture : Standard radical halogenation of the achiral starting material, 4-ethylpyridine, proceeds through a trigonal planar, sp2-hybridized radical intermediate. chemistrysteps.compressbooks.pub The subsequent attack by a bromine radical can occur with equal probability from either face of the planar intermediate. chemistrysteps.com This results in the formation of a racemic mixture, containing equal amounts of the (R)- and (S)-enantiomers of 4-(1-bromoethyl)pyridine. chemistrysteps.comyoutube.com Consequently, one of the major drawbacks of many radical reactions is their lack of stereoselectivity. youtube.com

Development of High-Yielding and Environmentally Conscious Synthetic Protocols

The primary route to this compound involves the bromination of 4-ethylpyridine. Research has demonstrated that the reaction of 4-ethylpyridine with N-bromosuccinimide (NBS) is an effective method for the synthesis of 4-(1-bromoethyl)pyridine, which is subsequently isolated as its hydrobromide salt. A study published in the Canadian Journal of Chemistry established that employing a 1:1 molar ratio of 4-ethylpyridine to NBS results in 4-(1-bromoethyl)pyridine as the principal product cdnsciencepub.com. The product is typically isolated as the crystalline hydrobromide salt due to the inherent instability of the free base cdnsciencepub.com.

While this foundational method provides a direct pathway to the target compound, contemporary research efforts are increasingly focused on optimizing reaction conditions to maximize yield and minimize environmental impact. Innovations in "green chemistry" aim to reduce waste, eliminate the use of hazardous reagents and solvents, and improve energy efficiency.

Drawing parallels from this greener approach, the synthesis of this compound can be similarly optimized. The use of ethyl acetate, a more environmentally benign solvent compared to chlorinated solvents like carbon tetrachloride which has been used in similar bromination reactions, is a key consideration cdnsciencepub.com. Furthermore, the principle of recycling the solvent and reaction medium can be applied to minimize waste generation.

The development of such protocols aligns with the principles of green chemistry, aiming for processes that are not only efficient in terms of product yield but also sustainable and safe. The data from the synthesis of the analogous 4-(bromoacetyl)pyridine hydrobromide suggests that high conversion rates are achievable under optimized, environmentally conscious conditions.

Below is a data table summarizing the key aspects of a traditional and a proposed high-yield, environmentally conscious synthetic protocol for this compound, based on established methodologies for similar compounds.

| Parameter | Traditional Method (based on early reports) | Proposed High-Yield, Environmentally Conscious Protocol |

| Starting Material | 4-Ethylpyridine | 4-Ethylpyridine |

| Brominating Agent | N-Bromosuccinimide (NBS) | N-Bromosuccinimide (NBS) |

| Solvent | Carbon Tetrachloride | Ethyl Acetate |

| Molar Ratio (Starting Material:NBS) | 1:1 | Optimized ratio (e.g., 1:1.05-1.1) to ensure full conversion |

| Reaction Conditions | Reflux | Mild heating (e.g., 50-70 °C) |

| Work-up | Standard extraction and crystallization | Crystallization with potential for mother liquor recycling |

| Yield | Not explicitly detailed, but implied to be the major product | Potentially >95% (based on analogous reactions) |

| Environmental Considerations | Use of a hazardous, ozone-depleting solvent | Use of a greener solvent; potential for waste reduction through recycling |

Further research into the direct application and optimization of these green principles for the synthesis of this compound is warranted to fully realize a high-yielding and sustainable industrial process.

Elucidation of Reaction Mechanisms and Reactive Pathways

Nucleophilic Substitution Reactions of the Bromoethyl Moiety

The carbon atom attached to the bromine in the 1-bromoethyl group is an electrophilic center, susceptible to attack by nucleophiles. These reactions typically proceed via an SN2 mechanism, although SN1 pathways can be facilitated by polar, protic solvents that can stabilize a potential carbocation intermediate. The pyridine (B92270) ring itself, particularly when protonated as in the hydrobromide salt, is electron-withdrawing, which can influence the reactivity of the side chain.

Intramolecular reactions can occur if a suitable nucleophile is present elsewhere in the molecule or in a reactant that subsequently attaches to the pyridine moiety. For instance, derivatives of pyridinium (B92312) salts containing appropriately positioned functional groups can undergo intramolecular cyclization. Free-radical intramolecular cyclization of o-bromophenyl-substituted pyrrolylpyridinium salts has been used to synthesize a variety of fused polyheterocyclic systems, such as pyrido[2,1-a]pyrrolo[3,4-c]isoquinoline hydrobromides. doaj.orgnih.govbeilstein-journals.org This type of radical cyclization demonstrates the potential for forming new rings by leveraging a reactive site on a group attached to the pyridine. doaj.orgbeilstein-journals.org In the case of 4-(1-bromoethyl)pyridine (B2678753), a similar intramolecular reaction could be envisioned if a nucleophilic group were introduced at the pyridine nitrogen, potentially leading to the formation of a cyclized product. The formation of such cyclic structures is often driven by the stability of the resulting ring system. nih.gov

The bromoethyl group readily undergoes intermolecular coupling reactions with a wide range of nucleophiles. Pyridine and its derivatives can act as nucleophiles in substitution reactions, attacking an electrophilic carbon to displace a leaving group. nih.gov In the context of 4-(1-bromoethyl)pyridine, external nucleophiles attack the secondary carbon bearing the bromine atom, leading to the displacement of the bromide ion.

Common nucleophiles that can participate in these coupling reactions include:

Amines: Primary and secondary amines can react to form the corresponding secondary and tertiary amines, respectively.

Thiols: Thiolates are excellent nucleophiles and react to form thioethers.

Cyanide: The cyanide ion can be used to introduce a nitrile group, which is a versatile precursor for other functional groups like carboxylic acids and amines.

Azides: Azide ions react to form alkyl azides, which can be subsequently reduced to primary amines.

The efficiency of these reactions is often dependent on the strength of the nucleophile and the reaction conditions. For example, palladium-catalyzed cross-coupling reactions are a powerful method for forming carbon-carbon bonds, and while often used with aryl halides, related strategies can be applied to activated alkyl halides. Pyridine sulfinates have been shown to be effective nucleophilic coupling partners in palladium-catalyzed reactions with aryl halides, highlighting the diverse nucleophilic capabilities of pyridine-derived structures. rsc.org

Elimination Reactions Forming Unsaturated Pyridine Derivatives

In the presence of a base, 4-(1-bromoethyl)pyridine hydrobromide can undergo elimination reactions to form 4-vinylpyridine (B31050). The base abstracts a proton from the methyl group (the β-carbon), followed by the expulsion of the bromide leaving group to form a double bond. This process can proceed through different mechanistic pathways. libretexts.orgmasterorganicchemistry.com

The elimination reactions of substrates activated by a pyridyl ring can occur via either a concerted E2 (bimolecular elimination) mechanism or a stepwise E1cb (unimolecular elimination conjugate base) mechanism. nih.gov

E2 Mechanism: In this concerted pathway, a base removes a β-hydrogen at the same time as the leaving group (bromide) departs. libretexts.orgdalalinstitute.com The reaction rate is dependent on the concentration of both the substrate and the base. dalalinstitute.com This mechanism is favored by strong bases and requires an anti-periplanar arrangement of the proton being abstracted and the leaving group. masterorganicchemistry.com

E1cb Mechanism: This stepwise mechanism involves the initial deprotonation of the substrate by a base to form a carbanion intermediate (the conjugate base). masterorganicchemistry.comwikipedia.org In a subsequent, typically rate-determining step, this carbanion expels the leaving group to form the alkene. masterorganicchemistry.com The E1cb pathway is favored when the β-hydrogen is particularly acidic and when the leaving group is relatively poor. wikipedia.org The electron-withdrawing nature of the pyridine ring enhances the acidity of the β-hydrogens, making the E1cb mechanism a plausible route. nih.gov

Studies on related systems have shown that the distinction between E1cb and E2 can be subtle, with some reactions existing in a borderline region where the carbanion intermediate is only moderately stable. nih.gov The choice of leaving group can influence the mechanism; for instance, with fluoride (B91410) as the leaving group, an E1cb irreversible mechanism is observed, while the situation is less clear for chloride and bromide. nih.gov

| Characteristic | E2 Mechanism | E1cb Mechanism |

|---|---|---|

| Kinetics | Second-order (Rate = k[Substrate][Base]) | Can be complex; often first-order in base and substrate |

| Number of Steps | One (Concerted) | Two (Stepwise) |

| Intermediate | None (Transition State) | Carbanion (Conjugate Base) |

| Base Requirement | Strong base favored | Moderate to strong base |

| Leaving Group | Good leaving group favored | Can proceed with poor leaving groups |

| β-Hydrogen Acidity | Not a primary requirement | Acidic β-hydrogen required |

While 4-(1-bromoethyl)pyridine itself forms 4-vinylpyridine upon elimination, a related and important reaction is the formation of N-vinyl pyridinium cations from N-(2-bromoethyl) pyridinium cations. cdnsciencepub.com In these related systems, the pyridine nitrogen is already quaternized. The elimination reaction proceeds in the presence of a base to yield the corresponding N-vinyl pyridinium cation. cdnsciencepub.com Kinetic studies of these reactions in aqueous base show that the reaction is first-order in both the pyridinium cation and the hydroxide (B78521) ion. cdnsciencepub.com The data strongly supports an E1cb reaction mechanism, where the rate-determining step can change depending on the basicity of the substituted pyridine ring. cdnsciencepub.com This process is significantly faster than corresponding E2 eliminations from isoelectronic 2-phenylethyl bromides. cdnsciencepub.com The formation of vinyl cations can also be achieved through the protonation of alkynes using substituted pyridinium salts as tunable Brønsted acids. nih.govrsc.org

Electrophilic Aromatic Substitution on the Pyridine Ring

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally difficult. The nitrogen atom is highly electronegative, which deactivates the ring towards attack by electrophiles. wikipedia.orgyoutube.com Furthermore, under the strongly acidic conditions often required for EAS (e.g., nitration or sulfonation), the pyridine nitrogen is protonated, forming a pyridinium ion. wikipedia.orgrsc.org This positive charge further deactivates the ring, making it even less reactive than nitrobenzene. youtube.com

When substitution does occur, it is directed to the 3-position (meta-position). Attack at the 2- or 4-positions results in an unstable resonance intermediate where a positive charge is placed on the already electron-deficient, positively charged nitrogen atom. quora.comyoutube.com Attack at the 3-position avoids this unfavorable arrangement, making the corresponding intermediate more stable. quora.comyoutube.com

For this compound, the pyridinium nitrogen is the dominant directing group, strongly deactivating the ring and directing any potential electrophilic attack to the 3- and 5-positions.

A common strategy to achieve substitution at the 4-position (or 2-position) is to first convert the pyridine to its N-oxide. wikipedia.orgquimicaorganica.org The oxygen atom of the N-oxide can donate electron density into the ring via resonance, activating the 2- and 4-positions towards electrophilic attack. quora.comquimicaorganica.org After the substitution reaction is performed, the N-oxide can be reduced back to the pyridine. youtube.comquimicaorganica.org

| Substituent/Group | Activating/Deactivating Effect | Directing Influence |

|---|---|---|

| Pyridine Nitrogen (-N=) | Strongly Deactivating | Meta (3-position) |

| Pyridinium Nitrogen (-N+H-) | Very Strongly Deactivating | Meta (3-position) |

| 1-Bromoethyl (-CH(Br)CH3) | Deactivating (Inductive) | Ortho, Para |

| Pyridine N-oxide | Activating | Ortho, Para (2- and 4-positions) |

Quaternization Chemistry of the Pyridine Nitrogen

The quaternization of pyridine and its derivatives is a fundamental reaction that underscores the nucleophilic character of the nitrogen atom within the heterocyclic ring. This process, known as the Menschutkin reaction, involves the alkylation of the tertiary nitrogen of the pyridine ring by an alkyl halide, resulting in the formation of a quaternary pyridinium salt. nih.gov The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. nih.govsrce.hr

In the specific case of this compound, the pyridine nitrogen exists in a protonated state as an ammonium (B1175870) salt. cdnsciencepub.com This protonation neutralizes the nucleophilicity of the nitrogen, as its lone pair of electrons is engaged in a bond with the acidic proton from hydrobromic acid. Consequently, for the pyridine nitrogen of this compound to participate in a quaternization reaction, it must first be converted to its free base form, 4-(1-bromoethyl)pyridine. This deprotonation step is crucial to liberate the lone pair of electrons on the nitrogen, thereby restoring its ability to act as a nucleophile.

The reactivity of the pyridine nitrogen is a defining feature of its chemistry. The nitrogen atom possesses an unshared pair of electrons that is not involved in the aromatic sextet, making it available to act as an electron donor or nucleophile. srce.hr Once deprotonated from its hydrobromide salt, the nitrogen in 4-(1-bromoethyl)pyridine can readily react with a suitable alkylating agent to form a quaternary ammonium salt.

Research on related pyridine derivatives provides insight into the typical conditions and outcomes of such quaternization reactions. Generally, these reactions are conducted in polar aprotic solvents, such as acetonitrile (B52724) or dimethylformamide (DMF), which can solvate the resulting ions. researchgate.netmdpi.comresearchgate.net The choice of solvent and reaction temperature can significantly influence the reaction rate. For instance, studies on the quaternization of poly(4-vinylpyridine) with alkyl bromides have shown that microwave heating in solvents like DMF or DMSO can achieve high degrees of quaternization in under an hour. researchgate.net

The quaternization process is widely applicable for synthesizing a variety of functionalized pyridinium salts. For example, the synthesis of novel quaternary ammonium derivatives of 4-pyrrolidino pyridine has been achieved by reacting it with various 2-bromo-ethan-1-one compounds in acetonitrile at elevated temperatures. researchgate.netmdpi.com These reactions demonstrate the general procedure where the pyridine derivative is dissolved in a suitable solvent followed by the addition of the alkylating agent. srce.hr

The table below summarizes representative findings from the quaternization of 4-substituted pyridine derivatives, illustrating the reactants, conditions, and products involved in forming quaternary ammonium salts.

| Pyridine Derivative | Alkylating Agent | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| 4-Pyrrolidino pyridine | 2-Bromo-1-(3-nitrophenyl)ethan-1-one | Acetonitrile | 80 °C, 6 h | 1-(2-(3-Nitrophenyl)-2-oxoethyl)-4-(pyrrolidin-1-yl)pyridin-1-ium bromide | researchgate.net |

| 4-Pyrrolidino pyridine | 2-Bromo-1-(2,4-dimethoxyphenyl)ethan-1-one | Acetonitrile | 80 °C, 24 h | 1-(2-(2,4-Dimethoxyphenyl)-2-oxoethyl)-4-(pyrrolidin-1-yl)pyridin-1-ium bromide | mdpi.com |

| Poly(4-vinylpyridine) | 1-Bromohexane | DMF / DMSO | 80 °C, <1 h (Microwave) | Poly(1-hexyl-4-vinylpyridinium bromide) | researchgate.net |

| Poly(4-vinylpyridine) | Chloro 2-propanone | DMF | Room Temperature | Poly(4-vinyl-N-acetonylpyridinium chloride) | researchgate.net |

| Poly(4-vinylpyridine) | Methyl iodide | Methanol / Ethanol | Not specified | N-methyl quaternized poly(4-vinylpyridine) | nih.gov |

Advanced Applications of 4 1 Bromoethyl Pyridine Hydrobromide in Complex Molecule Synthesis

Synthesis of Novel Heterocyclic Scaffolds

The structure of 4-(1-bromoethyl)pyridine (B2678753) hydrobromide, featuring a reactive benzylic-like bromide and a pyridine (B92270) nitrogen, makes it a suitable candidate for the construction of various heterocyclic systems through reactions with appropriate binucleophiles.

The synthesis of fused pyridine systems, such as indolizine (B1195054) derivatives, could be envisioned. The reaction would likely proceed via the initial N-alkylation of a suitable pyridine derivative, followed by an intramolecular cyclization. For instance, reaction with a 2-substituted pyridine could lead to the formation of a quaternary pyridinium (B92312) salt, which could then undergo intramolecular cyclization to form a fused system. The specific reaction conditions would be crucial in directing the cyclization pathway.

Another potential route to fused systems is through cycloaddition reactions. The generation of a pyridinium ylide from 4-(1-bromoethyl)pyridine hydrobromide and its subsequent reaction with a dipolarophile could furnish fused heterocyclic structures. The choice of the dipolarophile would determine the nature of the resulting fused ring.

The synthesis of substituted imidazoles, particularly imidazo[1,2-a]pyridines, is a plausible application. beilstein-journals.orgrsc.orgnih.govresearchgate.netmdpi.com This could be achieved through a reaction with a 2-aminopyridine (B139424) derivative. The initial step would be the N-alkylation of the 2-aminopyridine by this compound, followed by an intramolecular cyclization and subsequent aromatization to yield the imidazo[1,2-a]pyridine (B132010) core.

Similarly, the construction of triazole-containing heterocycles, such as triazolo[4,3-a]pyridines, could be explored. nih.govorganic-chemistry.org This might involve a reaction with a hydrazine (B178648) derivative to form a hydrazone, which could then undergo oxidative cyclization to form the triazole ring fused to the pyridine.

Table 1: Potential Heterocyclic Scaffolds from this compound

| Heterocyclic Scaffold | Potential Synthetic Route | Key Reactants |

|---|---|---|

| Indolizine Derivatives | N-alkylation followed by intramolecular cyclization | 2-Substituted Pyridines |

| Imidazo[1,2-a]pyridines | N-alkylation followed by intramolecular cyclization | 2-Aminopyridines |

Derivatization to Multidentate Ligands for Coordination Chemistry

The pyridine nitrogen in this compound provides a coordination site for metal ions. The reactive bromoethyl group allows for the introduction of other donor atoms, enabling the synthesis of multidentate ligands. These ligands are of significant interest in coordination chemistry for their ability to form stable complexes with a variety of metal centers.

By reacting this compound with nucleophiles containing additional donor atoms (e.g., nitrogen, phosphorus, oxygen, or sulfur), a range of bidentate, tridentate, and potentially higher-denticity ligands could be synthesized. For example, reaction with a primary or secondary amine would introduce an additional nitrogen donor. Similarly, reaction with a thiol or a phosphine (B1218219) would introduce a sulfur or phosphorus donor atom, respectively. The resulting ligands could then be used to form coordination complexes with transition metals, which may exhibit interesting catalytic, photophysical, or magnetic properties.

Table 2: Potential Multidentate Ligands from this compound

| Ligand Type | Synthetic Approach | Nucleophile |

|---|---|---|

| Bidentate (N,N) | Nucleophilic substitution | Primary/Secondary Amines |

| Bidentate (N,S) | Nucleophilic substitution | Thiols |

Incorporation into Polymeric Architectures and Advanced Materials

The reactivity of this compound makes it a candidate for incorporation into polymeric structures, either as a monomer or as a functionalizing agent for existing polymers. Pyridine-containing polymers are known for their diverse applications, including as catalysts, resins, and in drug delivery systems. nih.govnih.govresearchgate.netaps.orgchemrxiv.org

One potential route is through atom transfer radical polymerization (ATRP), where the bromoethyl group could serve as an initiator. wikipedia.orgcmu.edunih.govresearchgate.net This would lead to the formation of polymers with a pyridinium end-group. Alternatively, the vinylpyridine derivative, obtained through the elimination of HBr from 4-(1-bromoethyl)pyridine, could be polymerized through various methods, including ring-opening metathesis polymerization (ROMP) of a norbornene-functionalized derivative. nih.govchemrxiv.orgresearchgate.netrsc.org

Post-polymerization modification is another avenue. A polymer with nucleophilic side chains could be functionalized by reacting it with this compound, thereby introducing pyridinium moieties into the polymer structure. These ionic groups could significantly alter the physical and chemical properties of the polymer, such as its solubility and thermal stability.

Precursor for Chiral Auxiliaries and Catalysts

The development of chiral pyridine-containing ligands and catalysts is a major area of research in asymmetric synthesis. rsc.orgnih.govresearchgate.netnih.govrsc.orgnih.govresearchgate.net The chiral center that can be generated at the carbon bearing the bromine atom in this compound makes it a potential precursor for chiral auxiliaries and catalysts.

Resolution of racemic this compound or its derivatives could provide access to enantiomerically pure starting materials. These chiral building blocks could then be used to synthesize a variety of chiral ligands by reacting them with appropriate nucleophiles. For example, reaction with a chiral amine could lead to a new chiral diamine ligand. These chiral ligands could then be complexed with transition metals to form catalysts for enantioselective reactions, such as asymmetric hydrogenation, hydrosilylation, or carbon-carbon bond-forming reactions. The steric and electronic properties of the pyridine ring and the substituents on the chiral center would play a crucial role in determining the efficiency and selectivity of the resulting catalyst.

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Indolizine |

| Imidazo[1,2-a]pyridine |

| Triazolo[4,3-a]pyridine |

| 2-Aminopyridine |

| Hydrazine |

Sophisticated Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the structure of organic molecules by observing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H-NMR)

¹H-NMR spectroscopy would provide information about the number of different types of protons in the 4-(1-Bromoethyl)pyridine (B2678753) hydrobromide molecule, their chemical environments, and their proximity to other protons. The expected spectrum would show distinct signals for the protons on the pyridine (B92270) ring, the methine proton (-CHBr), and the methyl protons (-CH₃). The chemical shifts (δ) would be influenced by the electron-withdrawing effects of the bromine atom and the positively charged pyridinium (B92312) ring. Spin-spin coupling between adjacent non-equivalent protons would result in characteristic splitting patterns (e.g., doublets, quartets), and the coupling constants (J) would provide information about the dihedral angles between these protons.

Hypothetical ¹H-NMR Data Table for 4-(1-Bromoethyl)pyridine Hydrobromide: (Note: This table is illustrative and not based on actual data.)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Pyridinium H-2, H-6 | 8.8 - 9.0 | Doublet | 6.0 - 7.0 |

| Pyridinium H-3, H-5 | 7.9 - 8.1 | Doublet | 6.0 - 7.0 |

| Methine CH | 5.5 - 5.7 | Quartet | 7.0 - 8.0 |

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR)

¹³C-NMR spectroscopy would identify the number of different carbon environments in the molecule. The spectrum of this compound would be expected to show distinct signals for the carbons of the pyridine ring, the methine carbon, and the methyl carbon. The chemical shifts of these carbons would provide insight into their electronic environment.

Hypothetical ¹³C-NMR Data Table for this compound: (Note: This table is illustrative and not based on actual data.)

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| Pyridinium C-4 | 150 - 155 |

| Pyridinium C-2, C-6 | 145 - 150 |

| Pyridinium C-3, C-5 | 125 - 130 |

| Methine C | 50 - 55 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR techniques would be employed to establish the connectivity between atoms within the molecule.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling correlations, confirming the connectivity between the methine proton and the methyl protons, as well as adjacent protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart, providing crucial information for assembling the molecular structure and confirming the position of the bromoethyl substituent on the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) would identify protons that are close in space, which can help to determine the preferred conformation of the molecule.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques, such as FT-IR and Raman, provide information about the functional groups present in a molecule by measuring the vibrations of its bonds.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its functional groups. Key expected vibrations would include C-H stretching and bending of the pyridine ring and the ethyl group, C=C and C=N stretching vibrations of the aromatic ring, and the C-Br stretching vibration. The presence of the hydrobromide salt would also influence the spectrum, particularly the N-H stretching and bending vibrations of the pyridinium ion.

Hypothetical FT-IR Data Table for this compound: (Note: This table is illustrative and not based on actual data.)

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3100 - 3000 | C-H stretch | Aromatic (Pyridinium) |

| 2980 - 2850 | C-H stretch | Aliphatic (Ethyl) |

| 1630 - 1580 | C=C / C=N stretch | Aromatic (Pyridinium) |

| 1500 - 1400 | C-H bend | Aliphatic (Ethyl) |

| ~1200 | N-H bend | Pyridinium |

Raman Spectroscopy

Raman spectroscopy, which is complementary to FT-IR, would also be used to probe the vibrational modes of the molecule. Raman is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, the symmetric breathing modes of the pyridine ring would be expected to produce strong signals in the Raman spectrum. The C-Br stretch would also be observable.

Hypothetical Raman Data Table for this compound: (Note: This table is illustrative and not based on actual data.)

| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3060 | C-H stretch | Aromatic (Pyridinium) |

| ~1600 | Ring stretch | Aromatic (Pyridinium) |

| ~1030 | Ring breathing | Aromatic (Pyridinium) |

| ~1000 | Ring breathing (symmetric) | Aromatic (Pyridinium) |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. This precision allows for the calculation of an exact mass, which can be used to deduce the molecular formula of the compound, distinguishing it from other compounds with the same nominal mass.

In the analysis of this compound, HRMS would typically be performed on the cationic species, 4-(1-bromoethyl)pyridin-1-ium, which is represented by the formula [C7H9BrN]+. The high-resolution measurement of the monoisotopic mass of this cation allows for unambiguous confirmation of its elemental formula. The theoretical exact mass is calculated using the masses of the most abundant isotopes of each element (e.g., ¹H, ¹²C, ¹⁴N, ⁷⁹Br).

A key characteristic feature in the mass spectrum of this compound is the isotopic signature of bromine. Bromine has two naturally occurring stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal abundance (approximately 50.7% and 49.3%, respectively). This results in a distinctive isotopic pattern in the mass spectrum, where two peaks of roughly equal intensity are observed, separated by approximately 2 Da. This "M" and "M+2" pattern is a definitive indicator for the presence of a single bromine atom in the molecule or its fragments.

The table below details the theoretical exact mass for the primary isotopic variant of the cation.

| Parameter | Value |

| Molecular Formula (Cation) | [C7H9⁷⁹BrN]+ |

| Theoretical Exact Mass (m/z) | 185.9913 |

| Key Isotopic Pattern | [M]+ : [M+2]+ ≈ 1:1 |

This interactive table summarizes the key HRMS data for the cationic form of 4-(1-Bromoethyl)pyridine.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing insights into the electronic transitions within a molecule. When a molecule absorbs light, an electron is promoted from a lower energy molecular orbital to a higher energy one. libretexts.org The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores—groups of atoms that absorb light.

The structure of this compound contains a pyridine ring, which is an aromatic, conjugated π-system, and heteroatoms (nitrogen and bromine) possessing non-bonding electrons (lone pairs). These features act as chromophores and give rise to predictable electronic transitions. youtube.com

The primary transitions expected for this compound are:

π → π* (pi to pi-star) transitions: These involve the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital. uzh.ch Such transitions are characteristic of conjugated and aromatic systems like the pyridine ring. They are typically high-energy transitions, resulting in strong absorption bands in the UV region. libretexts.org

n → π* (n to pi-star) transitions: These transitions occur when an electron from a non-bonding orbital (n), such as the lone pair on the nitrogen atom, is promoted to a π* anti-bonding orbital. uzh.chyoutube.com These transitions are generally of lower energy and lower intensity compared to π → π* transitions and appear at longer wavelengths. youtube.com

In the case of this compound, the nitrogen atom of the pyridine ring is protonated, forming a pyridinium ion. This protonation significantly affects the electronic structure. The non-bonding electrons of the nitrogen are involved in the N-H bond, which can lead to the disappearance or a significant blue-shift (hypsochromic shift) of the n → π* transition, as these electrons are no longer as available for excitation. rsc.org

The following table summarizes the expected electronic transitions for the molecule.

| Transition Type | Orbitals Involved | Typical Chromophore | Expected Characteristics |

| π → π | π (HOMO) → π (LUMO) | Pyridine ring (conjugated system) | High intensity, shorter wavelength (UV region) |

| n → π | n (Nitrogen lone pair) → π (LUMO) | Pyridine nitrogen | Low intensity, longer wavelength; likely blue-shifted or absent due to protonation |

This interactive table outlines the theoretical electronic transitions observable with UV-Vis spectroscopy.

Single Crystal X-Ray Diffraction (SC-XRD) for Absolute Structure Elucidation

Single Crystal X-Ray Diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.com The technique involves passing a focused beam of X-rays through a single, high-quality crystal of the substance. The X-rays are diffracted by the electrons in the crystal lattice, producing a unique diffraction pattern. Mathematical analysis of this pattern allows for the calculation of the electron density map of the repeating unit in the crystal (the unit cell), from which the exact position of each atom can be determined.

For this compound, an SC-XRD analysis would provide an unambiguous elucidation of its absolute structure. This includes:

Confirmation of Connectivity: It would definitively confirm the covalent bonding framework, showing the precise connections between the pyridine ring, the ethyl group, and the bromine atom.

Stereochemistry: The compound possesses a chiral center at the carbon atom bonded to the bromine. SC-XRD can determine the absolute stereochemistry (R or S configuration) of this center, provided the crystal is non-centrosymmetric or anomalous dispersion techniques are used.

Molecular Conformation: The analysis reveals detailed information about bond lengths, bond angles, and torsion angles, defining the molecule's exact shape and conformation in the solid state. urfu.ru

Intermolecular Interactions: SC-XRD provides a clear picture of how the molecules are packed in the crystal lattice. For this hydrobromide salt, it would specifically reveal the nature of the ionic interactions and hydrogen bonding between the protonated pyridinium cation (N⁺-H) and the bromide anion (Br⁻). mdpi.com

While specific experimental data for this compound is not publicly available, a successful SC-XRD experiment would yield a set of crystallographic parameters similar to those presented in the hypothetical table below.

| Crystallographic Parameter | Description |

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell. |

| Space Group | The space group provides a detailed description of the symmetry elements within the crystal. |

| a, b, c (Å) | These are the dimensions of the unit cell edges. |

| α, β, γ (°) | These are the angles between the unit cell axes. |

| Volume (ų) | The volume of a single unit cell. |

| Z | The number of molecules per unit cell. |

This interactive table describes the key parameters that are determined from a Single Crystal X-Ray Diffraction analysis.

Emerging Research Frontiers and Methodological Challenges

Development of Asymmetric Synthesis for Chiral 4-(1-Bromoethyl)pyridine (B2678753) Hydrobromide

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry, as the stereochemistry of a molecule is often critical to its biological activity. chemistryviews.org For 4-(1-Bromoethyl)pyridine hydrobromide, the ethyl group's attachment point is a stereocenter, meaning the compound can exist as two non-superimposable mirror images (enantiomers). The development of synthetic methods that selectively produce one enantiomer over the other is a significant and active area of research.

Key strategies being explored include:

Chiral Catalysis: This approach utilizes a small amount of a chiral catalyst to steer the reaction towards the formation of a specific enantiomer. Transition metal complexes featuring chiral ligands are commonly employed. For instance, copper-catalyzed asymmetric alkylation of related alkenyl pyridines using Grignard reagents has shown great promise, achieving high enantioselectivity. researchgate.netnih.gov This methodology involves enhancing the reactivity of the pyridine (B92270) derivative through Lewis acid activation, allowing for the controlled addition of an alkyl group. researchgate.netnih.gov

Chiral Auxiliaries: In this method, a chiral molecule is temporarily attached to the starting material to direct the stereochemical outcome of a subsequent reaction. After the desired chiral center is created, the auxiliary is removed, yielding the enantiomerically enriched product. While effective, this method is often less atom-economical than catalytic approaches. numberanalytics.com

Enantioselective Dearomatization: A powerful strategy involves the temporary dearomatization of the pyridine ring. This process can create chiral centers that guide subsequent functionalization. For example, the catalytic dearomatization of pyridinium (B92312) salts is a potent technique for building chiral N-heterocycles. rug.nl

Research findings indicate that the choice of catalyst, ligand, and reaction conditions is paramount in achieving high enantiomeric excess (ee).

Table 1: Comparison of Asymmetric Synthesis Strategies for Chiral Pyridine Derivatives

| Strategy | Description | Advantages | Challenges |

| Chiral Catalysis | A chiral catalyst directs the formation of one enantiomer. | High efficiency (low catalyst loading), high enantioselectivity. | Catalyst development can be complex; sensitivity to reaction conditions. |

| Chiral Auxiliaries | A temporary chiral group guides stereoselective transformation. | Predictable stereochemical outcomes, well-established methodology. | Requires additional synthesis and removal steps, lower atom economy. |

| Enantioselective Dearomatization | The pyridine ring is temporarily made non-aromatic to install chirality. | Access to highly functionalized, complex chiral heterocycles. | Can require specific activation of the pyridine ring (e.g., forming pyridinium salts). |

Catalytic Approaches for Enhanced Efficiency and Selectivity

Recent advancements include:

Transition-Metal Catalysis: Palladium, rhodium, and copper catalysts are at the forefront of pyridine functionalization. researchgate.netnih.govnih.gov For example, palladium-catalyzed cross-coupling reactions can be used to introduce the ethyl group, while rhodium-catalyzed asymmetric carbometalation of dihydropyridines provides another route to chiral pyridine precursors. nih.gov Copper-catalyzed systems, often paired with chiral diphosphine ligands, are particularly effective for the asymmetric alkylation of alkenyl pyridines. researchgate.netnih.gov

Organocatalysis: The use of small, metal-free organic molecules as catalysts is a growing field. researchgate.net These catalysts can promote reactions through mechanisms like hydrogen bonding or by forming transient reactive intermediates. Organocatalysts offer benefits in terms of lower toxicity and cost compared to some metal-based systems.

Photocatalysis and Electrocatalysis: These techniques use light or electricity, respectively, to drive chemical reactions. numberanalytics.com Electrochemical methods, for instance, have been used in the asymmetric allylic 4-pyridinylation using 4-cyanopyridine (B195900), demonstrating a novel way to form C-C bonds with high enantioselectivity under the control of a chiral palladium complex. nih.gov

The goal of these catalytic approaches is to create more sustainable and economical synthetic processes by minimizing waste, reducing energy consumption, and improving product yields.

Exploration of Novel Reactivity Patterns and Unconventional Transformations

Researchers are actively exploring new ways to use this compound and its precursors in chemical synthesis. This involves moving beyond traditional reactions to uncover novel reactivity patterns.

C-H Functionalization: Directly converting a carbon-hydrogen (C-H) bond on the pyridine ring into a new functional group is a highly sought-after transformation due to its atom economy. Recent work has demonstrated that by using an enzyme-mimicking activation reagent, both ionic and radical nucleophiles can be directed to the C-4 position of the pyridine ring, enabling highly regioselective alkylation and arylation. rsc.org

Dearomatization Reactions: As mentioned, breaking the aromaticity of the pyridine ring opens up a wealth of synthetic possibilities. The resulting dihydropyridines or tetrahydropyridines are versatile intermediates that can be further modified. mdpi.com For example, the enantioselective 1,4-dearomatization of pyridinium salts using Grignard reagents and copper catalysis can produce highly functionalized 1,4-dihydropyridines. rug.nl

Radical Reactions: The bromoethyl group can participate in radical reactions, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds under conditions different from traditional ionic pathways. The use of 4-cyanopyridine as a source of pyridine-centered radicals in photoredox and electrochemical catalysis highlights the potential of open-shell chemistry in this area. nih.gov

These explorations are expanding the synthetic chemist's toolbox, enabling the construction of previously inaccessible molecular architectures from pyridine-based starting materials.

Advanced In-Situ Spectroscopic Monitoring of Reaction Progress

Understanding what happens in a reaction vessel in real-time is critical for optimization and safety. Advanced in-situ spectroscopic techniques allow chemists to monitor the concentrations of reactants, intermediates, and products without needing to take samples. This provides invaluable mechanistic insight and enables precise control over the reaction.

For syntheses involving this compound, several techniques are applicable:

Fourier-Transform Infrared (FTIR) Spectroscopy: Using a fiber-optic probe, FTIR can track changes in bond vibrations, making it excellent for monitoring the appearance of product signals and the disappearance of reactant signals. mdpi.com It has been successfully used to monitor Grignard coupling reactions, providing insight into kinetics and the formation of transient intermediates. mt.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Flow-NMR allows for the continuous monitoring of a reaction mixture, providing detailed structural information about all the species present.

Raman Spectroscopy: This technique is complementary to FTIR and is particularly useful for monitoring reactions in aqueous media and for observing non-polar bonds.

By applying these in-situ methods, researchers can rapidly determine optimal reaction conditions, identify unexpected intermediates, and ensure the reaction proceeds to completion safely and efficiently. mdpi.com

Table 2: In-Situ Spectroscopic Techniques for Reaction Monitoring

| Technique | Principle | Information Gained | Advantages |

| FTIR Spectroscopy | Measures the absorption of infrared light by molecular vibrations. | Functional group concentrations, reaction kinetics, intermediate detection. | Fast, robust, widely applicable to organic reactions. |

| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Detailed molecular structure, quantification of all species, mechanistic insights. | Highly specific, provides unambiguous structural data. |

| Raman Spectroscopy | Measures the inelastic scattering of monochromatic light. | Molecular vibrations, crystal lattice modes. | Excellent for aqueous solutions, non-destructive, can be used with fiber optics. |

Integration of Machine Learning and AI in Synthetic Route Design

The design of a multi-step synthesis for a complex molecule is a significant intellectual challenge. Recently, artificial intelligence (AI) and machine learning (ML) have emerged as powerful tools to assist chemists in this process. nih.gov These technologies can analyze vast databases of chemical reactions to propose novel and efficient synthetic pathways. nih.govacs.org

For a target like a derivative of this compound, AI can contribute in several ways:

Retrosynthesis Prediction: AI algorithms can work backward from the target molecule to identify potential starting materials and the reactions needed to connect them. arxiv.org Platforms like ReTReK integrate deep learning with established retrosynthesis knowledge to propose plausible routes. nih.govchemrxiv.org

Reaction Outcome Prediction: ML models can predict the likely success and yield of a given reaction based on the substrates, reagents, and conditions, helping chemists to prioritize experiments.

Optimization of Reaction Conditions: AI can suggest optimal reaction parameters (temperature, solvent, catalyst) to maximize yield and minimize byproducts.

Green Chemistry: Some AI tools are specifically designed to suggest more sustainable synthetic routes, for example, by prioritizing greener solvents or reagents. chemcopilot.com

Table 3: Selected AI Platforms for Synthetic Chemistry

| Platform | Key Feature | Application in Synthesis |

| ReTReK | Integrates retrosynthesis knowledge with a data-driven framework. | Proposes synthetic routes based on specified chemical strategies. nih.govacs.org |

| Synthia™ (Merck KGaA) | Combines machine learning with expert-curated reaction rules. | Reduces synthesis planning time by generating lab-ready pathways. chemcopilot.com |

| IBM RXN for Chemistry | A cloud-based platform for retrosynthesis and reaction prediction. | Predicts reaction outcomes and designs synthetic routes from molecular drawings. |

| Chemcopilot | Focuses on green chemistry and regulatory constraints. | Generates safer and more sustainable synthetic pathways. chemcopilot.com |

常见问题

Q. How is the compound’s bioactivity assessed in anti-parasitic or anti-inflammatory studies?

- In Vitro : Test against Leishmania parasites via MTT assays.

- In Vivo : Measure cytokine levels (e.g., IL-6, TNF-α) in murine models. Combine with metabolomics (LC-HRMS) to track metabolic pathway modulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。